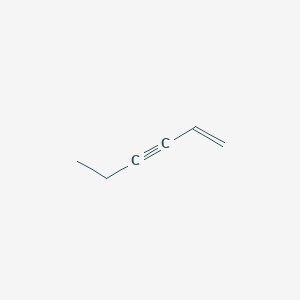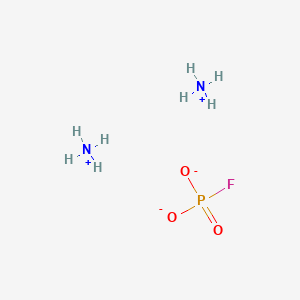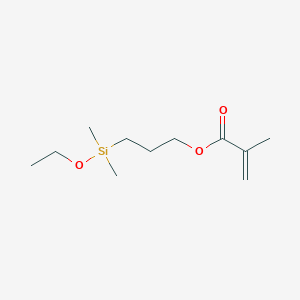
3-(Ethoxydimethylsilyl)propyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polymers using 3-(Ethoxydimethylsilyl)propyl methacrylate involves anionic polymerization techniques. For example, anionic polymerizations of protected methacrylates, including those similar to 3-(Ethoxydimethylsilyl)propyl methacrylate, have been efficiently carried out in THF at low temperatures, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Ishizone, Han, Okuyama, & Nakahama, 2003). Such methods underscore the controlled polymerization achievable with this monomer.
Molecular Structure Analysis
The molecular structure of polymers derived from 3-(Ethoxydimethylsilyl)propyl methacrylate is crucial for understanding their properties. Anionic polymerization techniques contribute to the production of polymers with well-defined molecular weights and structures. The presence of protective silyl groups in the monomer allows for subsequent modifications and the introduction of functional groups into the polymer chain, further influencing the polymer's properties (Mori, Wakisaka, Hirao, & Nakahama, 1994).
Chemical Reactions and Properties
The reactivity of 3-(Ethoxydimethylsilyl)propyl methacrylate in polymerization reactions enables the synthesis of polymers with specific characteristics. The compound's ability to undergo anionic polymerization without transfer and termination reactions results in stable living polymers. This aspect is critical for synthesizing block copolymers and adjusting polymer properties through sequential polymerization techniques (H. Ozaki, Hirao, & Nakahama, 1992).
Physical Properties Analysis
The physical properties of polymers synthesized from 3-(Ethoxydimethylsilyl)propyl methacrylate, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the monomer's molecular structure and the polymerization method. For instance, the solubility of the polymer in supercritical CO2 is a significant property for applications requiring environmentally friendly solvents. This property is determined by the polymer's molecular structure, which is in turn influenced by the specific characteristics of the monomer (Lee, Lee, Bong, & Byun, 2018).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characteristics
- Synthesis of Water-Soluble Polymethacrylates : Anionic polymerization of silyl-protected oligo(ethylene glycol) methacrylates, including derivatives of 3-(Ethoxydimethylsilyl)propyl methacrylate, has been studied, resulting in polymers with precise molecular weights and narrow molecular weight distributions. These polymers have been used to create well-defined block copolymers (Ishizone, Han, Okuyama, & Nakahama, 2003).
Sensing and Monitoring Applications
- Monitoring Auto-oscillations in Hydrolysis : The hydrolysis of 3-(Trimethoxysilyl)propyl methacrylate, a related compound, has been used as a sensor to monitor the emulsion formation and stabilization process, demonstrating its potential in chemical reaction monitoring (Tleuova et al., 2016).
Material Properties and Applications
- Gel Polyelectrolytes : Studies on gel electrolyte systems based on methacrylates, including 3-(Trimethoxysilyl)propyl methacrylate, have revealed their potential in modifying mechanical, thermal, and electrochemical properties, which is significant for applications in materials science (Musil et al., 2015).
Phase Behavior in Supercritical CO2
- Solubility in Supercritical CO2 : The solubility of 3-(Trimethoxysilyl)propyl methacrylate in supercritical CO2 fluid has been measured, providing important data for its potential use in supercritical fluid applications (Lee et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZORWBKQSQCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374821 |
Source


|
| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxydimethylsilyl)propyl methacrylate | |
CAS RN |
13731-98-1 |
Source


|
| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

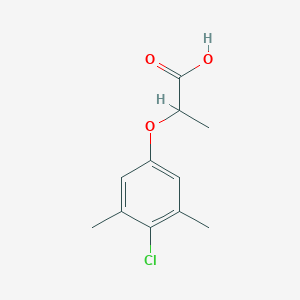
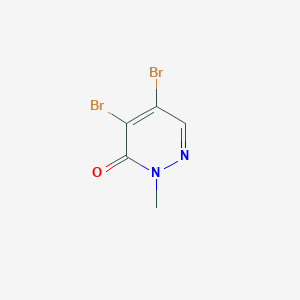

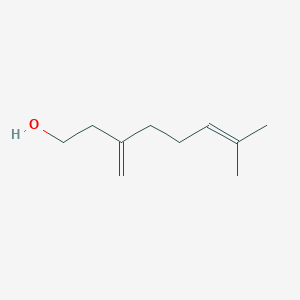
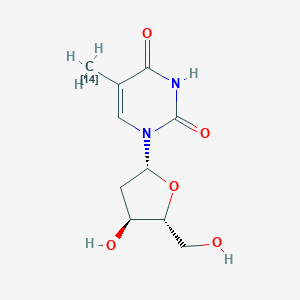
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)




